2-[4-(2-methoxyphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
The compound “2-[4-(2-methoxyphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione” is a derivative of hexahydro-1H-isoindole-1,3(2H)-dione . It is related to phthalimide derivatives, which have been synthesized from phthalic anhydride and other compounds . These derivatives have been studied for their potential antioxidant activities .
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including the compound , has been developed starting from 3-sulfolene . The process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and then the opening of the epoxide with nucleophiles . Amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione were synthesized from the formed product by the opening reaction of the epoxide with sodium azide .Molecular Structure Analysis
The molecular structure of the compound is elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The structure of the product formed in the reaction was determined by NMR spectrum analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include epoxidation and cis-hydroxylation . The epoxide ring opening of syn-2-4 followed by the reaction with acetic anhydride in concentrated H2SO4 resulted in the formation of trans-diacetate 8 .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure. The HOMO and LUMO energies and their orbital energy gap can be used to estimate the chemical stability of the compound .Scientific Research Applications
Crystallography and Molecular Structure
Research into the crystal and molecular structures of related isoindoline derivatives, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has provided insights into their crystallization properties and molecular interactions. These studies have implications for understanding the solid-state behavior of these compounds, which is critical for their potential applications in materials science and pharmaceutical formulation (Duru, Evecen, Tanak, & Ağar, 2018).
Pharmacological Potential
Isoindoline derivatives have been studied for their potential pharmacological properties, including their interactions with serotonin receptors and phosphodiesterase 10A. These interactions suggest a possible role in developing new therapeutic agents for psychiatric disorders. For instance, the study of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives has explored their potential as antipsychotics, highlighting the importance of molecular modifications for enhancing pharmacological activity (Czopek et al., 2020).
Materials Science
The synthesis of novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives and their optoelectronic properties have been explored. These compounds exhibit promising characteristics for applications in optoelectronics and fluorescence, with studies focusing on their photophysical and thermal properties. This research underscores the potential of isoindoline derivatives in developing new materials for electronic and photonic devices (Mane, Katagi, & Melavanki, 2019).
Synthesis and Chemical Properties
The development of new synthetic routes for hexahydro-1H-isoindole-1,3(2H)-dione derivatives demonstrates the chemical versatility of these compounds. These synthetic approaches allow for the production of a variety of derivatives with potential applications in chemical research and pharmaceutical development (Tan, Koc, Kishali, Şahin, & Kara, 2016).
Properties
IUPAC Name |
2-[4-(2-methoxyphenoxy)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-18-8-4-5-9-19(18)26-15-12-10-14(11-13-15)22-20(23)16-6-2-3-7-17(16)21(22)24/h4-5,8-13,16-17H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQCIKJJWNTLFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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